molecular formula C20H18ClN3O5 B11295402 N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B11295402
M. Wt: 415.8 g/mol
InChI Key: RNJJPWSOYFMDGX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, and a tetrahydropyrazinyl moiety linked to another methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of 5-chloro-2-methoxyphenyl to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with an appropriate acyl chloride to form the amide linkage.

    Cyclization: The final step involves the cyclization of the intermediate with 3-methoxyphenyl hydrazine under acidic or basic conditions to form the tetrahydropyrazinyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation or nitration reactions can introduce new substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide: shares structural similarities with other compounds containing phenyl rings and pyrazinyl moieties.

    This compound: is unique due to the specific arrangement of its functional groups and the presence of both chloro and methoxy substituents.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H18ClN3O5

Molecular Weight

415.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C20H18ClN3O5/c1-28-15-5-3-4-14(11-15)24-9-8-23(19(26)20(24)27)12-18(25)22-16-10-13(21)6-7-17(16)29-2/h3-11H,12H2,1-2H3,(H,22,25)

InChI Key

RNJJPWSOYFMDGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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